(Dhq)2phal

Descripción

Historical Development and Significance of Sharpless Asymmetric Dihydroxylation

The advent of the Sharpless Asymmetric Dihydroxylation (AD) was a landmark achievement in organic synthesis. Developed by K. Barry Sharpless, this reaction provided a reliable and highly enantioselective method for the dihydroxylation of olefins. wikipedia.orgchem-station.com This work, building upon the existing Upjohn dihydroxylation which used a stoichiometric amount of osmium tetroxide, introduced the concept of using a catalytic amount of the expensive and toxic osmium tetroxide in conjunction with a co-oxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO). wikipedia.orgchem-station.com

The true innovation, however, was the use of chiral ligands derived from cinchona alkaloids to induce asymmetry. chem-station.com This development transformed the dihydroxylation of alkenes into a powerful tool for creating chiral diols with predictable stereochemistry. The significance of this contribution was recognized with the awarding of the Nobel Prize in Chemistry to K. Barry Sharpless in 2001 for his work on chirally catalysed oxidation reactions. chem-station.com The reaction's generality, high enantioselectivities, and operational simplicity have made it an indispensable tool in both academic and industrial settings for the synthesis of complex chiral molecules. nih.gov

The commercially available "AD-mix" reagents contain the osmium catalyst, the reoxidant, and the chiral ligand. buchler-gmbh.combuchler-gmbh.com Specifically, AD-mix-α contains the (DHQ)₂PHAL ligand, while AD-mix-β contains its pseudoenantiomer, (DHQD)₂PHAL. nih.govwikipedia.org This allows for the synthesis of either enantiomer of the diol product simply by selecting the appropriate AD-mix. wikipedia.org

Fundamental Role of Biscinchona Alkaloids in Chiral Induction

(DHQ)2PHAL belongs to the family of cinchona alkaloids, which are natural products extracted from the bark of cinchona trees. nih.govbohrium.com This family of compounds, which includes quinine, quinidine, cinchonine, and cinchonidine, has been recognized as a "privileged" class of chiral scaffolds in asymmetric catalysis. nih.govwiley-vch.de Their effectiveness stems from their rigid bicyclic structure, which provides a well-defined chiral environment. wiley-vch.de

The mechanism of chiral induction by biscinchona alkaloids like this compound in the asymmetric dihydroxylation involves the formation of a chiral complex with osmium tetroxide. wikipedia.org This complex then reacts with the alkene substrate. The ligand's structure directs the approach of the alkene to the osmium center, favoring one face of the double bond over the other. researchgate.net This facial selectivity is the origin of the high enantioselectivity observed in the reaction.

Cinchona alkaloids possess both a basic quinuclidine (B89598) nitrogen and a hydroxyl group, which can act cooperatively to activate reacting molecules. nih.govwiley-vch.de In the dimeric phthalazine (B143731) derivatives like this compound, two of these alkaloid units are tethered together, creating a pre-organized, C2-symmetric structure. nih.gov X-ray crystallography and NMR studies have revealed that these dimeric ligands form a U-shaped binding pocket. researchgate.net This pocket is believed to envelop the olefin substrate, enhancing the stereochemical communication between the chiral ligand and the substrate, thereby leading to high levels of asymmetric induction. researchgate.net

Structural Features and Catalytic Prominence of this compound

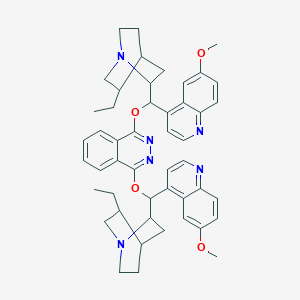

The structure of this compound is central to its function as a highly effective chiral ligand. It is a dimer of dihydroquinine (DHQ), a hydrogenated derivative of the natural alkaloid quinine, linked by a 1,4-phthalazine (PHAL) bridge. buchler-gmbh.com

Key structural features include:

Dihydroquinine Units: These provide the fundamental chirality of the ligand. The rigid [2.2.2]-azabicyclooctane ring system holds the substituents in a fixed spatial arrangement.

Phthalazine (PHAL) Linker: This aromatic spacer connects the two dihydroquinine units via ether linkages at their C9 positions. The linker is crucial for creating the C2-symmetric, U-shaped conformation that forms the chiral binding pocket. researchgate.net

C2 Symmetry: The molecule possesses a two-fold axis of symmetry, which simplifies the number of possible transition states in the catalytic cycle and often leads to higher enantioselectivities. nih.gov

This specific architecture results in a robust and highly pre-organized catalyst that accelerates the reaction while imposing a strong chiral bias. buchler-gmbh.com The prominence of this compound is demonstrated by its broad applicability across a wide range of olefin substrates, consistently delivering high yields and excellent enantiomeric excesses. buchler-gmbh.com The ligand's effectiveness has cemented the Sharpless Asymmetric Dihydroxylation as a premier method for the enantioselective synthesis of diols.

Table of Research Findings on this compound in Asymmetric Dihydroxylation

| Substrate | Product | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 |

| Styrene (B11656) | (R)-1-Phenyl-1,2-ethanediol | 82-97 | 88-97 |

| 1-Hexene | (R)-1,2-Hexanediol | ~90 | 94 |

Note: The yields and enantiomeric excesses can vary depending on the specific reaction conditions, including temperature, solvent, and the precise composition of the AD-mix used. nih.gov

Structure

2D Structure

Propiedades

IUPAC Name |

1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43-,44-,45+,46+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCBLVFHJWOYDN-PDNPBWJSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140924-50-1 | |

| Record name | (DHQ)2PHAL | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140924-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(dihydroquinine)phthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140924501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-BIS(DIHYDROQUININE)PHTHALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJI6YFS0C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Ligand Architectural Modifications of Dhq 2phal

Synthetic Routes to (DHQ)2PHAL and its Pseudoenantiomeric Counterpart (DHQD)2PHAL

The synthesis of this compound and its pseudoenantiomeric analogue, (DHQD)2PHAL, relies on the coupling of cinchona alkaloids with a phthalazine (B143731) linker. These ligands are typically prepared in good yields by the reaction of the corresponding dihydrocinchona alkaloid with 1,4-dichlorophthalazine (B42487). acs.orgresearchgate.netresearchgate.net Specifically, two equivalents of either dihydroquinine (DHQ) for this compound or dihydroquinidine (B8771983) (DHQD) for (DHQD)2PHAL are reacted with one equivalent of 1,4-dichlorophthalazine. yale.edu

The reaction is commonly carried out in refluxing toluene, with potassium carbonate (K2CO3) and potassium hydroxide (B78521) (KOH) serving as bases to facilitate the formation of the alkaloid alkoxides, which then undergo nucleophilic aromatic substitution with 1,4-dichlorophthalazine. acs.orgresearchgate.netresearchgate.net For optimal purity of the 1,4-dichlorophthalazine linker, it is preferable to prepare it in a one-step synthesis from phthalhydrazide (B32825) and phosphorus pentachloride (PCl5) with catalytic N,N-dimethylformamide (DMF). acs.org

These ligands are commercially available and are key components of the "AD-mix" reagents used in Sharpless asymmetric dihydroxylation. This compound is the chiral ligand in AD-mix-α, while (DHQD)2PHAL is the ligand in AD-mix-β. alfa-chemistry.comwikipedia.orgbuchler-gmbh.comyale.eduic.ac.uk The term "pseudoenantiomeric" is used because DHQ and DHQD are not true enantiomers but diastereomers, yet they direct the dihydroxylation reaction to yield opposite enantiomers of the diol product. wikipedia.orgyale.eduic.ac.uk

Table 1: Key Reagents and Conditions for this compound and (DHQD)2PHAL Synthesis

| Component | Role | Conditions/Notes |

| Dihydroquinine (DHQ) or Dihydroquinidine (DHQD) | Chiral Precursor | Two equivalents used. |

| 1,4-Dichlorophthalazine | Linker | One equivalent used; can be synthesized from phthalhydrazide and PCl5. acs.orgyale.edu |

| K2CO3, KOH | Base | Facilitates alkoxide formation. acs.orgresearchgate.netresearchgate.net |

| Toluene | Solvent | Typically refluxing conditions. acs.orgresearchgate.netresearchgate.net |

Rational Design and Synthesis of this compound Derivatives

The rational design of this compound derivatives aims to optimize catalytic performance, including enantioselectivity, reaction rate, and substrate scope, by systematically modifying its architectural features.

Incorporation of Spacer Moieties for Enhanced Catalytic Performance

The introduction of various spacer moieties between the cinchona alkaloid units and/or the phthalazine core has been explored to fine-tune the ligand's geometry and electronic properties, thereby influencing its interaction with the metal center and substrate. While specific detailed research findings on enhanced catalytic performance directly attributable to spacer incorporation in this compound were not extensively detailed in the provided search results, the general principle in ligand design involves optimizing the distance and flexibility between chiral pockets to improve substrate binding and transition state stabilization.

Exploration of Amino-Acid-Derived Phthalazine Scaffolds

The integration of amino-acid-derived scaffolds into chiral ligands, including those based on phthalazine, represents an avenue for creating new chiral environments and potentially improving catalytic efficiency or substrate specificity. Amino acids offer a diverse range of functional groups and inherent chirality, which can be leveraged to design ligands with tailored properties. While the provided search results did not specifically detail the exploration of amino-acid-derived phthalazine scaffolds in the context of this compound, this is a known strategy in broader ligand design for asymmetric catalysis.

Strategies for Heterogenization and Catalyst Recovery of this compound

One of the challenges in homogeneous catalysis, including reactions employing this compound, is the separation and recovery of the often expensive and toxic catalyst from the reaction mixture. Heterogenization strategies aim to immobilize the homogeneous catalyst onto a solid support, facilitating its facile separation and recycling without significant loss of catalytic activity or enantioselectivity.

Polymer-Bound this compound Systems

Polymer-bound this compound systems represent a prominent approach to heterogenize these cinchona alkaloid ligands. By covalently attaching the ligand to an insoluble or soluble polymer support, the catalyst can be readily recovered by simple filtration or precipitation after the reaction. researchgate.net

For instance, a soluble polymer-bound (DHQD)2PHAL ligand, DHQD-PHAL-OPEG-OMe, has been successfully synthesized and applied in catalytic asymmetric dihydroxylation reactions. This involved using 1,4-dichlorophthalazine as a coupling reagent to connect dihydroquinidine and polyethylene (B3416737) glycol monomethyl ether (PEG-OMe), providing an aromatic group at the 9-O-position of dihydroquinidine. researchgate.netresearchgate.net Such polymer-supported systems have demonstrated high enantiomeric excesses (up to 98% ee for trans-disubstituted olefins) with potassium ferricyanide (B76249) (K3Fe(CN)6) as the secondary oxidant. researchgate.netresearchgate.net The advantage of these systems lies in their ability to perform catalysis under homogeneous-like conditions while allowing for easy isolation of the ligand by precipitation upon solvent addition, followed by filtration. researchgate.net New polymeric cinchona alkaloids containing 1,4-bis(9-O-quininyl)phthalazine ((QN)2-PHAL), which is an analogue of this compound, have also shown high enantioselectivity (>99% ee) and reactivity in heterogeneous catalytic asymmetric dihydroxylation. researchgate.net

Table 2: Examples of Heterogenized this compound Systems

| Ligand Type | Support | Key Feature | Enantioselectivity (ee) | Reference |

| DHQD-PHAL-OPEG-OMe | Polyethylene Glycol (PEG) | Soluble polymer-bound | Up to 98% for trans-disubstituted olefins | researchgate.netresearchgate.net |

| (QN)2-PHAL (polymeric) | Polymer | Heterogeneous | >99% | researchgate.net |

Development of Soluble Polymeric Supports

The use of soluble polymeric supports represents an approach to facilitate catalyst recovery while maintaining a pseudo-homogeneous reaction environment. Polyethylene glycol (PEG) has been explored as a soluble support for cinchona alkaloid-type ligands, including derivatives of (DHQD)2PHAL srce.hrresearchgate.netresearchgate.netcapes.gov.br. For instance, a soluble block copolymer-supported ligand, prepared through polycondensation involving a bis-cinchona alkaloid derivative, polyethylene glycol, and terephthaloyl chloride, demonstrated high enantioselectivity in the asymmetric dihydroxylation of olefins researchgate.net.

One reported soluble polymer-bound ligand, DHQD-PHAL-OPEG-OMe, was synthesized using 1,4-dichlorophthalazine as a coupling reagent to connect dihydroquinidine and polyethylene glycol monomethyl ether (MW=5000) researchgate.netcapes.gov.br. This ligand successfully catalyzed the asymmetric dihydroxylation of trans-disubstituted olefins, achieving enantiomeric excesses of up to 98% when K3Fe(CN)6 was used as the secondary oxidant researchgate.net. While soluble polymer-supported ligands offer advantages in terms of catalytic activity, some reported PEG-bound cinchona alkaloid-derived ligands required relatively high ligand-to-olefin mole ratios (10–25%), which was higher than the ratios typically used for free ligands like this compound and (DHQD)2PHAL (around 5%) srce.hr.

Design of Insoluble Resin-Supported Catalysts

Insoluble resin-supported catalysts offer the advantage of straightforward separation from the reaction mixture by simple filtration. Various polymeric resins have been investigated for immobilizing this compound ligands. For example, cinchona alkaloids have been anchored to insoluble polystyrene supports, allowing for heterogeneous catalytic asymmetric dihydroxylation researchgate.net.

TentaGel, a polystyrene-PEG graft copolymer, has been successfully employed as a support for this compound ligands chem-soc.siresearchgate.net. Studies have shown that TentaGel-supported this compound ligands enable easy recycling of the catalyst, with enantiomeric excess values comparable to those achieved in solution-phase reactions researchgate.net. In one catalytic system combining TentaGel-supported osmium (TentaGel-OsO4) and a mono-quaternized bis-cinchona alkaloid chiral ligand (derived from this compound) in an ionic liquid, the system could be recycled up to ten times for the asymmetric dihydroxylation of various olefins chem-soc.si.

Furthermore, macroporous resins bearing both residual vinyl groups and quaternary ammonium (B1175870) moieties have been utilized to anchor osmium tetroxide, forming resin-supported osmium catalysts (e.g., VinylAmm resin-OsO4) rsc.org. When used in conjunction with this compound, these systems facilitated the asymmetric dihydroxylation of olefins, allowing for catalyst recovery by filtration and reuse rsc.org. For instance, the chiral ligand this compound could be recovered with over 95% efficiency from the aqueous layer after the reaction rsc.org.

Silica (B1680970) Gel-Immobilized this compound Catalysts

Immobilization of chiral ligands onto inorganic supports like silica gel is another strategy to overcome the high cost and separation challenges associated with homogeneous catalysts electrochem.orgcore.ac.uk. This approach leverages the high surface area and mechanical stability of silica-based materials core.ac.ukhhu.de.

Research has explored the immobilization of cinchona alkaloid-type ligands, such as (DHQD)2PHAL, onto silica gel electrochem.org. One method involved anchoring the (DHQD)2PHAL ligand to silica gel at its central diazanaphthalene unit, aiming to keep the chiral centers unhindered for catalytic activity electrochem.org. A typical procedure involved treating (DHQD)2PHAL-immobilized silica gel with an aqueous solution of K2OsO2(OH)4 to form a chiral Os-immobilized silica gel reagent electrochem.org. This system was then applied to the asymmetric dihydroxylation of olefins, such as 1-vinylnaphthalene, using K3Fe(CN)6 as the oxidant in an aqueous medium electrochem.org. However, initial investigations into this specific immobilization method for (DHQD)2PHAL on silica gel showed a relatively low enantiomeric excess of 8% for the diol product, 1-(1-naphthyl)-1,2-ethanediol electrochem.org.

Microencapsulation Techniques for Osmium-Coordinated this compound Complexes

Microencapsulation techniques focus on entrapping the osmium catalyst within a polymeric matrix, creating a robust and easily separable system that can then be used with a chiral ligand like this compound. This method addresses the issues of osmium toxicity and volatility skku.edu.

One notable example is the development of phenoxyethoxymethyl-polystyrene (PEM)-based microencapsulated osmium tetroxide (PEM-MC OsO4) acs.orgnih.gov. This catalyst was prepared by a microencapsulation technique using PEM polymer and successfully applied in the asymmetric dihydroxylation of olefins when combined with (DHQD)2PHAL as the chiral ligand and K3Fe(CN)6 as a co-oxidant in an H2O/acetone solvent system acs.orgnih.gov. The microencapsulated catalyst could be quantitatively recovered by simple filtration and reused multiple times without significant loss of activity acs.orgnih.gov.

Another approach involved a novel microencapsulated osmium catalyst (PSresin-MC Os) utilizing cross-linked polystyrene researchgate.net. This catalyst demonstrated effectiveness in asymmetric dihydroxylation reactions conducted in water. It could be quantitatively recovered by simple filtration and reused several times, maintaining its shape and showing no detectable leaching of the osmium component researchgate.net. Similarly, Kobayashi's group developed an acrylonitrile, butadiene, and polystyrene (ABS)-based microencapsulated osmium catalyst (ABS-MC OsO4) skku.edu. This immobilized catalyst was found to be compatible with asymmetric dihydroxylation conditions and, when (DHQD)2PHAL ligands were included, yielded diols with good enantioselectivities (84–96% ee) skku.edu.

The development of these supported and microencapsulated systems highlights ongoing efforts to make the highly effective this compound-catalyzed asymmetric dihydroxylation reaction more practical and environmentally friendly for industrial applications.

Table 1: Enantiomeric Excess (ee) of Dihydroxylation Products with this compound and Derivatives on Polymeric Supports

| Ligand Type | Support Type | Substrate | Enantiomeric Excess (ee) | Yield (%) | Reference |

| (DHQD)2PHAL (soluble polymer-bound) | Polyethylene glycol monomethyl ether (MW=5000) | trans-disubstituted olefins | Up to 98% | Not specified | researchgate.net |

| This compound (insoluble resin-supported) | TentaGel | Various olefins | Comparable to solution-phase | Not specified | researchgate.net |

| (DHQD)2PHAL (microencapsulated Os complex) | Phenoxyethoxymethyl-polystyrene (PEM-MC OsO4) | Olefins | Not specified | Not specified | acs.orgnih.gov |

| (DHQD)2PHAL (microencapsulated Os complex) | ABS-MC OsO4 | Olefins | 84–96% | 81–97% | skku.edu |

| (DHQD)2PHAL (silica gel-immobilized) | Silica Gel (central diazanaphthalene unit) | 1-vinylnaphthalene | 8% | 93% | electrochem.org |

Table 2: Recyclability of Supported this compound Systems

| Catalyst System | Recovery Method | Reusability (Cycles) | Activity/Enantioselectivity Retention | Reference |

| PEM-MC OsO4 with (DHQD)2PHAL | Filtration | Several times | Without loss of activity | acs.orgnih.gov |

| PSresin-MC Os with this compound (implied) | Filtration | Several times | Without loss of activity | researchgate.net |

| TentaGel-OsO4 with mono-quaternized bis-cinchona alkaloid ligand (derived from this compound) in ionic liquid | Not specified | 10 times | Effective, both Os and ligand recovered efficiently | chem-soc.si |

| VinylAmm resin-OsO4 with this compound | Filtration | Not specified | Ligand recovered >95% | rsc.org |

Mechanistic Elucidation of Dhq 2phal Mediated Asymmetric Transformations

Mechanistic Insights into (DHQ)2PHAL-Catalyzed Asymmetric Halofunctionalizations

Substrate-Ligand Binding Affinity and Its Influence on Reaction Initiation

The initiation of this compound-mediated asymmetric transformations is profoundly influenced by the binding affinity between the substrate and the chiral ligand-metal complex. In the context of Sharpless asymmetric dihydroxylation, the reaction commences with the rapid and reversible formation of an osmium tetroxide-ligand complex, which then binds to the alkene substrate. nih.govwikipedia.org This rapid substrate-catalyst binding event precedes the rate-limiting step, thereby playing a crucial role in controlling the face selectivity of the subsequent chemical processes. semanticscholar.orgru.nlsci-hub.se

The binding constant of the ligand is highly sensitive to the steric environment surrounding the reacting center. ehu.es For instance, the presence of aromatic moieties in the substrate can lead to favorable π-stacking interactions with the extended π-systems of the (DHQD)2PHAL-Os catalyst, which can rigidify the transition states and significantly improve diastereoselectivity. nsf.gov Nuclear Magnetic Resonance (NMR) studies have provided insights into these interactions, indicating that this compound can form a 1:2 complex with carboxylic acids, suggesting specific binding modes within the chiral pocket of the catalyst. acs.org The precise orientation of the substrate within this chiral pocket is paramount for achieving high stereocontrol. researchgate.net

Role of Nucleophile in Olefin Activation and Concerted Processes

The nucleophile's role in this compound-catalyzed reactions extends beyond simple addition, often involving the activation of the olefin or other reaction partners and participation in concerted processes. In certain chlorolactonization reactions, the nucleophile is critical for activating the olefin, facilitating a concomitant electrophilic attack. semanticscholar.orgfishersci.no

In asymmetric annulation reactions, this compound can act as a chiral Brønsted base. For example, in a [2+4] annulation reaction, the ligand provokes the deprotonation of a γ-nitro ketone at its α-position, generating an anionic nucleophilic species. This anion then undergoes a stereoselective Michael addition with a cyclic 1-azadiene, leading to the formation of an intermediate stabilized by π–π stacking interactions. dcu.iebeilstein-journals.org This highlights a dual role for the ligand, acting as both a chiral scaffold and a reactive species activator.

Characterization of Concerted Reaction Pathways

The mechanistic understanding of this compound-mediated reactions often involves the characterization of concerted reaction pathways, particularly in cycloaddition processes. For the Sharpless asymmetric dihydroxylation, quantum chemical calculations have indicated that an initial [3+2]-cycloaddition of osmium tetroxide (OsO4) to the olefin is energetically more favorable than a [2+2]-addition followed by rearrangement. researchgate.netfishersci.caacs.org This suggests a single, synchronized step for the formation of the cyclic osmate intermediate.

In other annulation reactions catalyzed by this compound, a concerted reaction pathway has been proposed, particularly when specific geometric relationships exist between the reacting molecules. For instance, in a [2+4] annulation yielding polysubstituted cyclohexanes, the arrangement of three aromatic residues on the tetrahydropyrimidine (B8763341) ring in a trans-trans relationship suggests a concerted mechanism. dcu.iebeilstein-journals.org

Mechanistic Hypotheses for this compound-Promoted Asymmetric Cycloadditions

This compound has been successfully employed in various asymmetric cycloaddition reactions beyond dihydroxylation, leading to the formation of complex cyclic structures with high stereocontrol. These reactions often proceed through distinct mechanistic pathways, including stepwise processes involving zwitterionic intermediates.

Postulation of Stepwise Mechanisms and Zwitterionic Intermediate Formation

In several this compound-promoted cycloadditions, a stepwise mechanism involving the formation of zwitterionic intermediates has been postulated. For example, in [3+2]-cycloadditions involving ketenes and azomethine imines, the alkaloid catalyst adds to the less sterically hindered side of the ketene (B1206846) to form a stereoselectively favored ammonium (B1175870) enolate (Intermediate I). This intermediate then adds to the azomethine imine, generating a zwitterionic Intermediate II with high enantioselectivity and diastereoselectivity. dcu.iefishersci.at The subsequent cyclization of this zwitterionic intermediate leads to the final bicyclic products. dcu.ie

Similarly, in some [3+2] cycloadditions of azomethine imines, the participation of zwitterionic intermediates has been proposed. ua.esau.dk These intermediates arise from the nucleophilic attack of one reacting component on another, leading to charge separation before ring closure.

Origin of Stereoselectivity in Intermediate Species

The origin of stereoselectivity in this compound-catalyzed reactions is intrinsically linked to the chiral environment provided by the ligand and its interactions with the intermediate species. The choice between this compound and its pseudoenantiomer, (DHQD)2PHAL, is critical, as they direct the addition of reagents to opposite enantiotopic faces of the prochiral substrate (α-face versus β-face). iranchembook.irrsc.orgthieme-connect.de

The chiral pocket formed by the this compound-metal complex dictates the precise orientation of the substrate in the transition state, thereby controlling the enantioselection-determining events. ru.nlsci-hub.se Computational studies, such as molecular force field (MM2) calculations, have been utilized to illustrate how different transition state binding modes in this compound lead to variations in diastereofacial selectivity, highlighting the subtle interplay of steric and electronic factors. researchgate.net Furthermore, the strategic incorporation of neighboring aromatic groups in the substrate can enhance stereoselectivity by promoting favorable π-stacking interactions that rigidify the transition state. nsf.gov

Influence of Chiral Aggregation on this compound Catalysis

A fascinating aspect of this compound catalysis is the influence of chiral aggregation on its catalytic performance, particularly in enhancing enantioselectivity and even enabling reverse enantiocontrol. It has been demonstrated that this compound, along with (DHQD)2PHAL, can form chiral aggregates in certain solvent systems. semanticscholar.orgresearchgate.netnih.govontosight.aiwikipedia.orgresearchgate.net

The formation of these chiral aggregates has been confirmed through techniques such as aggregation-induced emission (AIE) and aggregation-induced polarization (AIP). semanticscholar.orgresearchgate.netnih.govontosight.aiwikipedia.orgresearchgate.net Crucially, this aggregation phenomenon can significantly enhance chiral induction. For instance, in asymmetric dihydroxylation reactions, by simply adjusting the ratios of cosolvents like tetrahydrofuran (B95107) and water, the enantiomeric ratio (er) can be remarkably improved. Research findings indicate that the er can be enhanced from 78:22 to 97:3 in some AD reactions by manipulating the solvent composition. semanticscholar.orgnih.govontosight.aiwikipedia.orgresearchgate.net

Furthermore, the formation of chiral aggregates can be induced by adding salts, such as NaCl, or by increasing the concentration of the chiral ligands. semanticscholar.orgnih.govontosight.aiwikipedia.orgresearchgate.net This supramolecular approach to catalysis offers a novel strategy for controlling stereochemical outcomes, even demonstrating the promising ability to achieve reverse control of enantioselectivity in reactions like the Diels-Alder reaction. semanticscholar.orgnih.govontosight.aiwikipedia.orgresearchgate.net This indicates that the self-assembly of the chiral catalyst can create a dynamic and adaptable chiral environment that profoundly impacts the reaction pathway and product stereochemistry.

Characterization of Chiral Aggregate Formation in Catalytic Systems

The formation of chiral aggregates involving this compound, and its pseudo-enantiomer (DHQD)2PHAL, has been experimentally confirmed through advanced spectroscopic techniques nih.govresearchgate.netnih.govresearchgate.netst-andrews.ac.uk. Key methods employed for their characterization include aggregation-induced emission (AIE) and aggregation-induced polarization (AIP) nih.govresearchgate.netnih.govresearchgate.netst-andrews.ac.uk. These techniques have demonstrated that chiral aggregates are formed under specific conditions, such as by adding sodium chloride (NaCl) to tetrahydrofuran/water (THF/H2O) systems or by increasing the concentration of the chiral ligands nih.govresearchgate.netnih.govst-andrews.ac.uk.

UV-visible (UV-vis) absorption spectroscopy of this compound in THF reveals characteristic maximum absorptions around 290 nm, 320 nm, and 334 nm nih.govresearchgate.net. Furthermore, photoluminescence (PL) spectra indicate that the emission intensity of this compound progressively increases with a higher water fraction in THF/water mixtures, providing evidence for aggregation phenomena nih.govresearchgate.net. Dynamic light scattering (DLS) experiments have also provided direct confirmation of chiral aggregate formation in THF-water and THF-ethanol co-solvent systems researchgate.net.

Enhancement of Enantioselectivity via Aggregation-Induced Chirality

The formation of chiral aggregates in catalytic systems involving this compound has been shown to significantly enhance enantioselectivity nih.govresearchgate.netnih.gov. This "aggregation-induced catalysis" represents a distinct mechanism for asymmetric control nih.govnih.gov. For instance, in the catalytic asymmetric dihydroxylation of olefins, the chiral induction can be substantially improved by simply adjusting the ratios of THF/H2O cosolvents nih.govresearchgate.netnih.gov.

Research findings illustrate this enhancement:

For styrene (B11656), the enantiomeric ratio (er) improved from R:S = 18:82 to 7:93 when this compound was used in AD-mix-α with varying THF/H2O ratios nih.govresearchgate.net.

Similarly, for 4-Me-styrene, the er improved from 16:84 to 7:93 under comparable conditions nih.govresearchgate.net.

The observed enantioselectivity enhancement is directly attributed to the formation of these chiral aggregates, where a higher fraction of water in the cosolvents leads to increased aggregation and, consequently, improved asymmetric catalysis nih.govresearchgate.net.

Table 1: Enantioselectivity Enhancement in this compound-Mediated Asymmetric Dihydroxylation of Styrene and 4-Me-Styrene nih.govresearchgate.net

| Substrate | THF/H2O Ratio (v/v) | Enantiomeric Ratio (R:S) | Yield (%) |

| Styrene | 4.5:1 | 18:82 | 81 |

| Styrene | 3:1 | 18:82 | 86 |

| Styrene | 1.5:1 | 15:85 | 86 |

| Styrene | 1:1 | 13:87 | 85 |

| Styrene | 1:1.5 | 10:90 | 83 |

| Styrene | 1:3 | 7:93 | 87 |

| Styrene | 1:4.5 | 10:90 | 89 |

| Styrene | 1:6 | 12:88 | 89 |

| 4-Me-Styrene | 4.5:1 | 16:84 | 90 |

| 4-Me-Styrene | 3:1 | 15:85 | 95 |

| 4-Me-Styrene | 1.5:1 | 13:87 | 93 |

| 4-Me-Styrene | 1:1 | 10:90 | 93 |

| 4-Me-Styrene | 1:1.5 | 9:91 | 93 |

| 4-Me-Styrene | 1:3 | 7:93 | 96 |

| 4-Me-Styrene | 1:4.5 | 7:93 | 95 |

| 4-Me-Styrene | 1:6 | 7:93 | 96 |

Solvation Effects on Aggregate Structure and Catalytic Performance

Solvation plays a critical role in modulating the aggregate structure of this compound and, consequently, its catalytic performance rsc.org. The choice of solvent systems, particularly mixtures of THF and water, is crucial for inducing and studying aggregation-induced emission (AIE) and aggregation-induced polarization (AIP) phenomena in these chiral ligands nih.govresearchgate.netnih.govresearchgate.netst-andrews.ac.ukeurekalert.org. Unlike traditional AD solvents such as acetone, acetonitrile, and various alcohols mixed with water, THF-H2O cosolvents are specifically utilized to promote aggregation nih.goveurekalert.org.

The proportion of water in the cosolvent mixture directly correlates with the extent of aggregation, which in turn influences the asymmetric catalysis nih.govresearchgate.net. For instance, the specific optical rotation values of this compound exhibit a consistent descending trend as the water fraction increases, dropping from 292.5° to 250° eurekalert.org. This change in optical activity is indicative of structural changes within the aggregates influenced by the solvent environment eurekalert.org. Generally, solvent molecules can impact catalytic reactions by altering the free energies of liquid-phase and surface species through solvation, by participating directly as reactants or co-catalysts, or by competitively binding to active sites rsc.org. These interactions ultimately dictate the rates and selectivities of the catalytic processes.

Exploration of Nonlinear Effects in Asymmetric Catalysis by this compound

Nonlinear effects (NLE) in asymmetric catalysis refer to situations where the enantiomeric excess (ee) of the product does not exhibit a linear correlation with the ee of the chiral catalyst thieme-connect.comscispace.comresearchgate.net. These effects can manifest as either asymmetric amplification (positive nonlinear effect, PNLE), where the product ee is higher than expected, or asymmetric depression (negative nonlinear effect, NNLE), where it is lower thieme-connect.comresearchgate.net. A primary cause of NLEs is the aggregation of chiral complexes within the catalytic system thieme-connect.comresearchgate.net.

In the context of Sharpless asymmetric dihydroxylation, mixtures of pseudo-enantiomeric ligands, such as this compound and (DHQD)2PHAL, have been observed to exhibit nonlinear behavior thieme-connect.comresearchgate.netacs.org. For example, studies involving a mixture of (DHQD)2PHAL and PCB-DHQ demonstrated a significant departure from linearity, where even minor amounts of (DHQD)2PHAL could dominate the reaction outcome thieme-connect.com. This phenomenon is often attributed to factors like a higher affinity of one ligand for the metal center (e.g., OsO4) or a substantial rate acceleration induced by a specific ligand thieme-connect.com.

The departure from linearity is particularly evident when the solvent environment promotes the auto-association of the chiral solute thieme-connect.comscispace.com. The study of NLEs serves as a valuable mechanistic tool, providing insights into the aggregation state of the catalyst and the formation of catalytic species involving multiple chiral auxiliary units thieme-connect.comresearchgate.net.

Scope and Synthetic Utility of Dhq 2phal in Enantioselective Transformations

(DHQ)2PHAL-Catalyzed Asymmetric Halofunctionalization Reactions

Enantioselective Bromolactonization Methodologies

Enantioselective halolactonizations are recognized as reliable methods for the stereoselective synthesis of optically active γ-lactones, which are important structural motifs found in many natural products researchgate.net. While direct data for this compound in bromolactonization are less prominent in the search results, its close structural analogue, (DHQD)2PHAL (dihydroquinidine 1,4-phthalazinediyl diether), has been successfully employed in the bromoesterification of unfunctionalized olefins, achieving high enantioselectivity (up to 92% ee) rsc.org. Given the complementary nature and similar catalytic principles of these cinchona alkaloid dimers, this compound is also implicated in such asymmetric halogenation processes.

Catalytic Asymmetric Bromochlorination of Alkenes and Alkynes

Electrophilic halogenation of olefins is a fundamental transformation in organic chemistry, enabling the installation of two stereogenic centers onto a C-C double bond, yielding optically active halogen-containing products that serve as versatile chiral building blocks rsc.org. In the realm of catalytic asymmetric bromochlorination, (DHQD)2PHAL has demonstrated its capability to promote regio-, diastereo-, and enantioselective bromochlorination of chalcones acs.org. For instance, using 1 mol% of (DHQD)2PHAL, chalcone (B49325) 1g afforded the bromochlorinated product 2g with a 92:08 enantiomeric ratio (er) acs.org. This reaction exhibits high regio- and diastereoselectivity, predominantly yielding one of the eight possible isomers acs.org. The process can utilize N-bromosuccinimide (NBS) as a bromine source and thionyl chloride (SOCl2) as a chlorine source acs.org.

Asymmetric Aminohydroxylation of Olefins with this compound

Asymmetric aminohydroxylation is a powerful method for the enantioselective synthesis of vicinal amino alcohols. This compound functions as a chiral ligand in this transformation sigmaaldrich.comscientificlabs.co.uk. Specifically, it has been utilized in carbamate-based asymmetric aminohydroxylation of styrene (B11656) derivatives, leading to the formation of N-carbamate protected R-arylglycinols sigmaaldrich.comscientificlabs.co.uk.

Substrate Scope and Stereocontrol in Aminohydroxylation

The application of this compound in asymmetric aminohydroxylation extends to various styrene derivatives, enabling the production of N-carbamate protected R-arylglycinols with controlled stereochemistry sigmaaldrich.comscientificlabs.co.uk. While detailed tables on specific substrate scope and enantioselectivities were not extensively detailed in the provided search results, the general utility of this compound in facilitating the formation of R-arylglycinols underscores its capacity for stereocontrol in these reactions sigmaaldrich.comscientificlabs.co.uk.

Influence of Oxidant and Nitrogen Source on Reaction Outcome

The outcome of asymmetric aminohydroxylation reactions catalyzed by this compound is significantly influenced by the choice of oxidant and nitrogen source. In osmium-mediated asymmetric dihydroxylation (a related process where this compound is a ligand), potassium osmate (K2OsO4·2H2O) is a common osmium source, and potassium ferricyanide (B76249) (K3Fe(CN)6) often serves as a stoichiometric oxidant buchler-gmbh.comorganic-chemistry.orgalfa-chemistry.com.

For aminohydroxylation, nitrogen sources such as chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) are typically employed fishersci.cacenmed.comfishersci.senih.gov. The precise combination and concentration of these reagents, along with reaction conditions like pH and temperature, are critical for achieving optimal yields and enantioselectivities. For instance, in Sharpless AD, the reaction proceeds more rapidly under slightly basic conditions, and the reagents are often pre-mixed as "AD-mix" formulations organic-chemistry.org.

This compound-Promoted Asymmetric Carbon-Carbon Bond Formations

This compound also plays a role in promoting asymmetric carbon-carbon bond formation reactions, which are crucial for constructing complex molecular architectures with defined stereochemistry.

Enantioselective N-Allylic Alkylation of Indoles

This compound acts as a catalyst in the asymmetric and chemoselective N-allylic alkylation of indoles, particularly when reacting with Morita-Baylis-Hillman carbonates sigmaaldrich.comscientificlabs.co.uk. This reaction is significant for the synthesis of complex heterocyclic systems, including pyrrolo[1,2-a]indole and pyrrolo[3,2,1-ij]quinoline derivatives sigmaaldrich.comscientificlabs.co.uk. These transformations highlight this compound's utility in creating new stereocenters during the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of diverse organic compounds.

Stereoselective Allylation of Silyl (B83357) Enol Ethers

This compound and its pseudoenantiomer (DHQD)2PHAL have been effectively employed in the stereoselective allylation of silyl enol ethers. This transformation is crucial for constructing α-allylated ketones, which often bear multiple contiguous stereocenters. researchgate.net The reaction involves the defluorinative allylation of silyl enol ethers using allylic fluorides, a methodology that leverages the unique properties of the fluorine atom to act as both a leaving group and an activator.

Research has demonstrated that (DHQD)2PHAL, as a Lewis base catalyst, can achieve high levels of regio-, enantio-, and diastereoselectivity in these reactions. For instance, in the defluorinative allylation of silyl enol ethers, products were obtained with good yields and excellent enantiomeric ratios (e.r.) and diastereomeric ratios (d.r.). researchgate.net When this compound is used as the pseudoenantiomeric catalyst, the antipode of the allylation product is formed with comparable efficiency and stereocontrol, highlighting the versatility of these cinchona alkaloid-based catalysts in accessing both enantiomers of the desired products. researchgate.net

The following table illustrates representative results for the defluorinative allylation of silyl enol ethers using (DHQD)2PHAL, with this compound expected to provide similar outcomes for the opposite enantiomer. researchgate.net

| Product | Yield (%) | Regioselectivity (r.r.) | Diastereoselectivity (d.r.) | Enantiomeric Ratio (e.r.) |

| 3a | 75 | 14:1 | >20:1 | 95:5 |

| 3b | 55 | 6:1 | >20:1 | 93:7 |

| 3c | 73 | 6:1 | >20:1 | 95:5 |

| 3d | 68 | 11:1 | >20:1 | 95:5 |

| 3f | 70 | 19:1 | 16:1 | 93:7 |

| 3g | 75 | >20:1 | >20:1 | 95:5 |

| 3h | 88 | >20:1 | 10:1 | 93:7 |

| 3i | 63 | 11:1 | >20:1 | 89:11 |

Asymmetric [3+2]-Cycloadditions for Chiral Heterocyclic Scaffolds

While this compound is primarily known for its role in dihydroxylation, cinchona alkaloid derivatives, including this compound, are broadly applied in various asymmetric cycloaddition and annulation reactions to construct chiral heterocyclic scaffolds. These reactions are vital for synthesizing complex molecules with defined stereochemistry, often incorporating multiple stereogenic centers.

For instance, this compound has been successfully employed as a chiral catalyst in a [2+4] annulation reaction involving cyclic 1-azadienes and γ-nitro ketones. This transformation efficiently yields polysubstituted cyclohexanes featuring four consecutive stereocenters, demonstrating good yields (43–95%) and high enantioselectivities (80–97% ee). Although this is a [2+4] annulation rather than a [3+2] cycloaddition, it underscores the capacity of this compound to catalyze complex asymmetric reactions for the synthesis of chiral heterocyclic systems.

Furthermore, related cinchona alkaloid derivatives, such as β-isocupreidine, have been utilized in α-regioselective [3+2] annulations of Morita-Baylis-Hillman carbonates with cyclic 1-azadienes, delivering chiral products with high enantioselectivity. While specific data for this compound in direct [3+2] cycloadditions for heterocyclic scaffolds is less prominent in the provided search results, its general utility in asymmetric transformations leading to chiral heterocyclic motifs, as evidenced by the [2+4] annulation, highlights its potential in this area.

Other Promising Asymmetric Transformations Catalyzed by this compound

Beyond the aforementioned reactions, this compound and its related cinchona alkaloid ligands demonstrate utility in other asymmetric transformations, contributing to the broader field of enantioselective synthesis.

Acceleration of Azide-Alkyne Cycloaddition by this compound Ligands

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry," is a powerful tool for synthesizing 1,2,3-triazoles. Chiral ligands derived from cinchona alkaloids, particularly (DHQD)2PHAL, have been identified as excellent accelerating ligands for these reactions, especially when conducted in aqueous media. sigmaaldrich.comsigmaaldrich.combeilstein-journals.org

(DHQD)2PHAL has been shown to significantly enhance the rate and efficiency of CuAAC reactions, leading to the rapid synthesis of 1,2,3-triazoles in excellent yields and high purity under mild, environmentally friendly conditions. beilstein-journals.org For example, a protocol utilizing CuI (0.5 mol%) and (DHQD)2PHAL (1 mol%) in pure water achieved excellent yields (82–92%) in the cycloaddition of organic azides with terminal alkynes. While the specific accelerating effect of this compound in CuAAC reactions is less directly detailed in the provided sources compared to its pseudoenantiomer (DHQD)2PHAL, both are recognized as important chiral ligands within the cinchona alkaloid family for asymmetric synthesis. beilstein-journals.org The efficacy of (DHQD)2PHAL in this context suggests that this compound, as a closely related chiral ligand, could also play a role in accelerating similar transformations, albeit potentially leading to the enantiomeric products.

Advanced Characterization and Computational Studies of Dhq 2phal Systems

Spectroscopic Analysis of (DHQ)2PHAL and Its Catalytically Active Complexes

Spectroscopic techniques provide invaluable insights into the molecular structure of this compound and the transient or stable complexes it forms during catalytic cycles.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the solution-state behavior of this compound, its interactions with substrates, and its role in enantiodiscrimination.

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is instrumental in identifying spatial proximities between atoms, thereby providing direct evidence of substrate-ligand interactions within the catalytic pocket. Studies involving cinchona alkaloid-derived catalysts, including the pseudoenantiomeric (DHQD)2PHAL, have utilized ROESY in conjunction with Density Functional Theory (DFT) calculations and X-ray crystal structures to propose plausible resting states of catalyst-substrate complexes. acs.org These investigations suggest that specific binding modes within the chiral pocket of the ligand are responsible for controlling the rate and enantioselectivity of reactions, such as asymmetric chlorolactonization. acs.org The presence of non-covalent interactions, such as hydrogen bonding and π-π interactions, between the ligand and the substrate are crucial for achieving high selectivity in transition metal catalysis and can be probed by techniques like ROESY. acs.org

1H and 2D NMR techniques are widely applied for the enantiodiscrimination of chiral compounds and for analyzing the binding modes within catalytic systems involving this compound. This compound and its pseudoenantiomer (DHQD)2PHAL can serve as chiral solvating agents (CSAs) for the chiral resolution of carboxylic acids. thieme-connect.de For instance, in the enantiodiscrimination of 4-methoxymandelic acid, significant chemical shift differences (up to 0.321 ppm) were observed for the α-proton signals of the enantiomers in the presence of this compound, allowing for the assignment of absolute configuration. thieme-connect.de

Table 1: Representative 1H NMR Chemical Shift Differences for Enantiodiscrimination using this compound as CSA

| Analyte (Racemic) | Diagnostic Proton | Chemical Shift Difference (Δδ, ppm) |

| 4-Methoxymandelic Acid | α-H | Up to 0.321 |

| Chiral Phosphoric Acid | 31P | Good resolution |

Note: Data derived from studies where this compound acts as a chiral solvating agent. thieme-connect.de

Furthermore, 2D NMR experiments, such as those performed with (DHQD)2PHAL, are crucial for understanding the detailed enantiodiscrimination mechanism between the CSA and the analyte. thieme-connect.de NMR studies have also been employed to investigate the interaction between the catalyst and substrate, revealing insights into weak coordination that can prevent the formation of inactive species in catalytic cycles. acs.org The solution structures of cinchona alkaloid derivatives and their osmium tetroxide complexes have been determined using NMR methods to gain a deeper understanding of the mechanism of osmium-catalyzed asymmetric dihydroxylation. acs.org

X-ray Crystallographic Determination of Ligand and Intermediate Geometries

X-ray crystallography provides direct, atomic-level structural information about this compound and its catalytically active complexes, which is essential for understanding their function and the mechanism of asymmetric induction. Crystallographic evidence has shown that the active catalyst in Sharpless asymmetric dihydroxylation features a pentacoordinate osmium species situated within a U-shaped binding pocket. wikipedia.org The chiral environment necessary for enantioselectivity is created by the nitrogenous ligand, which sterically hinders the approach of one face of the olefin substrate while allowing the other. wikipedia.org

Crystal structures of osmium complexes, including dimeric square pyramidal species, have been characterized through X-ray diffraction, providing insights into the coordination environment of osmium within these catalytic systems. york.ac.uk X-ray crystallography has also been used to confirm the relative and absolute stereochemistry of products derived from reactions catalyzed by this compound's pseudoenantiomer, (DHQD)2PHAL, thereby validating the stereochemical outcome of the asymmetric transformations. york.ac.uk For example, the absolute stereochemistry of a bromonaphthoate ester synthesized using (DHQD)2PHAL was confirmed by X-ray diffraction. acs.org

Chromatographic Methods for Enantiomeric Excess Determination

The efficiency of asymmetric reactions catalyzed by this compound is quantified by the enantiomeric excess (ee) of the product, which is typically determined using chromatographic methods.

Chiral High-Performance Liquid Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the enantiomeric excess of products obtained from reactions catalyzed by this compound and its derivatives. uma.es This technique utilizes chiral stationary phases that can selectively interact with one enantiomer over the other, leading to their separation and subsequent quantification.

For instance, in the asymmetric bromochlorination of chalcones catalyzed by (DHQD)2PHAL, enantiomeric ratios of up to 92:8 were determined by HPLC analysis. york.ac.uk Similarly, the enantioselectivity of products from asymmetric annulation reactions catalyzed by (DHQD)2PHAL was quantified using chiral HPLC. Specific chiral columns, such as Chiralpak OD, are commonly employed, with optimized mobile phases and detection wavelengths (e.g., 280 nm) to achieve baseline separation of enantiomers.

Table 2: Examples of Enantiomeric Excess Determination via Chiral HPLC

| Reaction Type | Catalyst | Product Enantiomeric Excess (ee) | Reference |

| Asymmetric Bromochlorination | (DHQD)2PHAL | Up to 92:8 er (84% ee) | york.ac.uk |

| Asymmetric Annulation | (DHQD)2PHAL | Up to >99% ee | |

| Asymmetric Dihydroxylation | This compound | Up to 99% ee | wikipedia.org |

| Asymmetric Chloroamidation | This compound | >95% ee | buchler-gmbh.com |

Note: While some examples relate to (DHQD)2PHAL, the principle and method of chiral HPLC for ee determination are directly analogous for this compound-catalyzed reactions. wikipedia.orgbuchler-gmbh.com

Chiral Gas Chromatography

Chiral Gas Chromatography (CGC) is a vital analytical technique utilized to determine the enantiomeric excess (ee) of products obtained from asymmetric reactions catalyzed by chiral ligands such as this compound and its pseudoenantiomer (DHQD)2PHAL google.com. In the context of this compound-mediated transformations, CGC allows for the separation and quantification of enantiomers, providing critical data on the stereochemical outcome of the reaction. For instance, the enantiomeric excess of chloro compounds resulting from certain reactions can be determined using CGC, often with specialized chiral columns like RT-BetaDEX-sm. This technique is instrumental in evaluating and optimizing the performance of this compound in achieving high enantioselectivity in various synthetic applications google.com.

Computational Chemistry for Elucidating Reaction Mechanisms and Stereoselectivity

Computational chemistry plays a pivotal role in unraveling the complex reaction mechanisms and the origins of stereoselectivity in processes involving chiral catalysts like this compound. These methods provide atomic-level insights that are often difficult to obtain solely through experimental approaches.

Density Functional Theory (DFT) for Reaction Pathways and Stereochemical Control

Density Functional Theory (DFT) calculations are extensively applied to investigate reaction pathways and the factors governing stereochemical control in asymmetric catalysis involving this compound and related cinchona alkaloid ligands. DFT studies can elucidate the transition states of reactions, providing a detailed understanding of how the chiral catalyst interacts with substrates to dictate the stereochemical outcome. For example, computational studies, often aided by DFT, have been used to investigate the stereochemistry of chlorocyclization reactions catalyzed by (DHQD)2PHAL, revealing insights into the addition stereochemistry and the roles of electrophile and nucleophile interactions. Such calculations can highlight the importance of specific non-covalent interactions, such as π-stacking, in controlling the spatial positioning of the substrate within the catalyst-osmium complex, thereby influencing enantioselectivity.

Quantum Chemical Descriptors for Fragment Interactions

Quantum chemical descriptors are derived from quantum mechanical calculations and provide quantitative measures of molecular properties that can be correlated with reactivity and intermolecular interactions. In the context of this compound systems, these descriptors can be employed to analyze the interactions between the ligand fragments and the reacting species or intermediates. While specific studies explicitly naming "quantum chemical descriptors for fragment interactions" with this compound are not detailed, DFT studies inherently analyze fragment interactions and reaction paths to understand stereochemical control. This involves examining how different parts of the this compound ligand, such as the quinoline (B57606) and phthalazine (B143731) moieties, influence the electronic and steric environment around the catalytic center, thereby affecting the selectivity of the reaction.

Molecular Mechanics Simulations of Ligand Binding Pockets

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for studying the conformational landscape of molecules and their interactions, including the dynamics of ligand binding pockets. Although direct examples of MM simulations specifically on this compound's binding pockets were not found, these techniques are generally applicable to understanding how chiral ligands like this compound interact with their targets or form catalytic complexes. MM simulations can help predict ligand binding affinities and explore the conformational changes that occur upon binding. MD simulations, in particular, can provide dynamic insights into how the ligand's structure influences the shape and accessibility of the binding pocket, which is crucial for understanding stereoselectivity and optimizing catalytic performance. These simulations can reveal stable binding poses and the role of various interactions, such as hydrogen bonds and electrostatic forces, in driving ligand binding and stability.

Advanced Techniques for Investigating Chiral Aggregation

The phenomenon of chiral aggregation, where chiral molecules self-assemble into ordered structures, can significantly influence the course and selectivity of asymmetric reactions. Advanced spectroscopic techniques are crucial for investigating these aggregates.

Aggregation-Induced Emission Spectroscopy

Aggregation-Induced Emission (AIE) spectroscopy has emerged as a valuable tool for studying the formation of chiral aggregates, including those involving this compound. AIE refers to the phenomenon where molecules exhibit enhanced fluorescence upon aggregation, which is typically quenched in dilute solutions. The formation of chiral aggregates of asymmetric dihydroxylation ligands, including this compound, has been successfully demonstrated using AIE.

Studies have shown that chiral aggregates of this compound can form under specific conditions, such as by adding NaCl to tetrahydrofuran (B95107)/water (THF/H2O) systems or by increasing the concentration of the chiral ligand. The use of THF/H2O co-solvents, commonly employed in AIE systems, has been particularly effective in promoting the aggregation of this compound. This aggregation has been linked to an enhancement in chiral induction in catalytic asymmetric dihydroxylation reactions. For instance, in the catalytic asymmetric dihydroxylation of olefins, the chiral induction can be significantly enhanced by simply altering the ratios of THF/H2O co-solvents. The specific optical rotation values of this compound have been observed to change with varying water fractions in THF/water cosolvents, indicating the influence of aggregation on its optical properties.

The data presented in research findings illustrate the impact of solvent composition on the enantiomeric ratio (er) of products in aggregation-induced catalytic asymmetric dihydroxylation. For example, in the AD reaction of styrene (B11656), changing the THF/H2O ratio can lead to a notable increase in chiral induction.

Table 1: Influence of THF/H2O Co-solvent Ratio on Enantiomeric Ratio in this compound-Catalyzed Asymmetric Dihydroxylation of Olefins

| THF/H2O Ratio (v/v) | Enantiomeric Ratio (er) |

| (Example 1) | 78:22 |

| (Example 2) | 97:3 |

Note: Specific ratios are illustrative based on the general enhancement reported; precise ratios would depend on the specific substrate and reaction conditions.

These findings highlight that the formation of chiral aggregates, as monitored by AIE, represents a novel strategy for asymmetric control, distinct from traditional homogeneous or heterogeneous catalysis, by leveraging the aggregated state of the chiral catalyst.

Aggregation-Induced Polarization Measurements

The chemical compound this compound, formally known as Hydroquinine 1,4-phthalazinediyl diether, plays a significant role as a chiral ligand, particularly in asymmetric catalysis, such as the Sharpless asymmetric dihydroxylation (AD) reaction sigmaaldrich.comrsc.org. Advanced characterization techniques are crucial for understanding the behavior of such complex molecules, especially in solution and aggregated states. Among these, Aggregation-Induced Polarization (AIP) has emerged as a powerful analytical tool for investigating the formation and properties of chiral aggregates researcher.lifest-andrews.ac.ukresearchgate.netnih.gov.

AIP, alongside Aggregation-Induced Emission (AIE), has been instrumental in providing direct evidence for the formation of chiral aggregates involving asymmetric dihydroxylation ligands like this compound and its diastereomer, (DHQD)2PHAL researcher.lifest-andrews.ac.ukresearchgate.netnih.govnih.gov. These aggregates are not merely static assemblies but dynamic entities whose formation can be influenced by various environmental factors, including solvent composition and solute concentration researcher.lifest-andrews.ac.ukresearchgate.net.

Detailed Research Findings

Studies have demonstrated that chiral aggregates of this compound can be induced to form under specific conditions. One effective method involves the addition of inorganic salts, such as sodium chloride (NaCl), into mixed solvent systems like tetrahydrofuran (THF)/water researcher.lifest-andrews.ac.ukresearchgate.netnih.gov. Alternatively, increasing the concentration of the chiral ligand itself can also promote aggregation researcher.lifest-andrews.ac.ukresearchgate.net. The formation of these aggregates has profound implications for the enantioselectivity observed in catalytic reactions.

AIP measurements are typically conducted using a polarimeter, such as a Rudolph polarimeter, with a sodium lamp emitting light at 589 nm researchgate.net. These measurements allow for the observation of changes in optical rotation as aggregation occurs, providing insights into the enhanced optical activity in aggregated states researchgate.netresearchgate.net.

A key finding related to AIP measurements of this compound systems is the direct correlation between chiral aggregate formation and the enhancement of chiral induction in asymmetric reactions. For instance, in the catalytic asymmetric dihydroxylation of olefins, particularly styrene derivatives, a significant enhancement in enantioselectivity has been observed by simply adjusting the ratios of THF and water cosolvents st-andrews.ac.ukresearchgate.netnih.govnih.gov. This enhancement is attributed to the formation of chiral aggregates in the mixed solvent system.

For example, in the asymmetric dihydroxylation of styrene derivatives, the enantiomeric ratio (er) was found to improve substantially when the water content in the THF/H2O cosolvent system was increased. This indicates that the aggregated state of the this compound ligand provides a more chiral environment, leading to superior stereocontrol st-andrews.ac.ukresearchgate.netnih.govnih.gov.

The following table illustrates representative data on the enhancement of enantiomeric ratios in asymmetric dihydroxylation reactions utilizing this compound as a chiral ligand, influenced by the solvent composition, which promotes aggregation.

Table 1: Enantiomeric Ratio Enhancement in Asymmetric Dihydroxylation with this compound Aggregates

| Substrate (Example) | Solvent System (THF/H2O Ratio) | Enantiomeric Ratio (er) (R:S or S:R) | Observation/Condition | Reference |

| Styrene | Varying THF/H2O ratios | 78:22 to 97:3 (enhancement) | Aggregation-induced | st-andrews.ac.uknih.govnih.gov |

| 4-Me-styrene | Varying THF/H2O ratios | 16:84 to 7:93 (enhancement) | Aggregation-induced | nih.gov |

Note: The specific ratios of THF/H2O that lead to these exact enantiomeric ratios are dependent on the experimental conditions and are generally optimized to promote aggregation.

Furthermore, UV-vis absorption analyses of this compound in THF have shown characteristic spectral behaviors with maximum absorptions around 290 nm, 320 nm, and 334 nm, which are consistent with its molecular structure and electronic transitions nih.gov. These spectroscopic insights, combined with AIP measurements, provide a comprehensive understanding of how the aggregation state of this compound influences its optical properties and catalytic performance. The phenomenon of aggregation-induced polarization thus highlights a novel strategy for controlling chirality and enhancing enantioselectivity in asymmetric catalysis by leveraging the formation of chiral aggregates st-andrews.ac.ukresearchgate.netnih.gov.

Q & A

Q. What strategies are effective for addressing non-significant or inconclusive results in (DHQ)₂PHAL studies?

- Answer : Frame negative results as hypothesis-refining outcomes. Discuss potential confounding factors (e.g., solvent choice, assay sensitivity) and propose follow-up experiments. Use Bayesian statistics to quantify evidence strength for null hypotheses, ensuring transparency in limitations sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.